4-((3,4-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Descripción

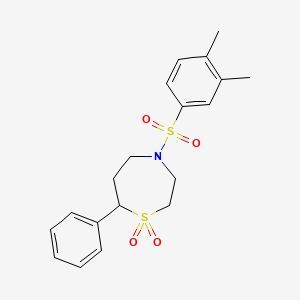

4-((3,4-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring with two sulfonyl oxygen atoms (1,1-dioxide moiety). The molecule is substituted at the 4-position with a 3,4-dimethylphenylsulfonyl group and at the 7-position with a phenyl group. The compound’s synthesis likely involves sulfonylation of a thiazepane precursor under acidic or nucleophilic conditions, analogous to methods described for related sulfonamide derivatives .

Propiedades

IUPAC Name |

4-(3,4-dimethylphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-15-8-9-18(14-16(15)2)26(23,24)20-11-10-19(25(21,22)13-12-20)17-6-4-3-5-7-17/h3-9,14,19H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIACJMJVASQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

4-((3,4-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by a thiazepane ring with sulfonyl and phenyl substituents. The molecular formula is with a molecular weight of approximately 320.42 g/mol.

Antimicrobial Properties

Sulfonamide derivatives have been documented for their antimicrobial activity. The structural features of this compound suggest potential efficacy against various bacterial strains. Research indicates that sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting bacteriostatic effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. For instance, compounds structurally related to this thiazepane derivative have demonstrated dual inhibition of MDM2 and XIAP proteins, leading to significant growth inhibition in acute lymphoblastic leukemia cells .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. This includes interference with the NF-kB pathway and modulation of apoptotic signals .

Case Studies

Comparación Con Compuestos Similares

Research Findings and Data Analysis

Structural Insights from Spectral Data

- 7-(2-Fluorophenyl) Analog () : The Smiles string (O=S1(=O)CCNCCC1c1ccccc1F) confirms the thiazepane ring and fluorophenyl substitution. The lack of melting/boiling point data highlights gaps in physicochemical characterization .

- Oxathiadiazepanes () : IR spectra confirm sulfonyl (1150–1250 cm⁻¹) and aromatic (1600 cm⁻¹) stretches, consistent with the target compound’s expected spectral profile .

Limitations and Contradictions

- Synthesis Variability : uses dichloromethane and sulfuric acid for oxathiadiazepane synthesis, whereas employs THF and HCl, leading to divergent purity profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-((3,4-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonyl-containing heterocycles often involves nucleophilic substitution or condensation reactions. For example, analogous procedures (e.g., triazole-thioether formation in ) use sodium ethoxide as a base in ethanol to facilitate deprotonation and coupling. Optimization may involve varying temperature (e.g., 40°C for controlled reactivity as in ), solvent polarity, and stoichiometry of α-halogenated ketones or sulfonyl precursors. Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical for isolating high-purity crystals .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) is recommended for purity assessment, as demonstrated in pharmacopeial assays (). Complementary techniques include:

- NMR spectroscopy : To confirm sulfonyl and thiazepane ring connectivity.

- High-resolution mass spectrometry (HRMS) : For exact mass validation.

- X-ray crystallography : If single crystals are obtained during recrystallization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Adopt a tiered approach from the INCHEMBIOL project ():

Laboratory studies : Measure hydrolysis rates under varying pH/temperature and photodegradation under UV light.

Biotic transformations : Use microbial consortia or enzyme assays (e.g., cytochrome P450) to identify metabolites.

Environmental simulation : Model soil/water partitioning via shake-flask experiments and HPLC-UV quantification.

Data should be compared to structurally similar sulfonamides to predict ecological risks .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Apply comparative analysis () by:

- Standardizing assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Meta-analysis : Pool data from multiple studies to identify outliers or dose-response inconsistencies.

- Mechanistic studies : Employ knock-out models or isotopic labeling to confirm target engagement vs. off-target effects.

Discrepancies may arise from impurities (>95% purity required) or solvent interactions (e.g., DMSO effects on membrane permeability) .

Q. How can in silico methods predict pharmacokinetic properties, and how do these compare to experimental data?

- Methodological Answer : Use molecular dynamics (MD) simulations to estimate logP (lipophilicity) and blood-brain barrier permeability. Compare with experimental results from:

- Caco-2 cell assays : For intestinal absorption.

- Microsomal stability tests : To measure metabolic half-life.

Discrepancies may highlight limitations in force-field parameters or solvation models. Validate predictions with in vivo pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.